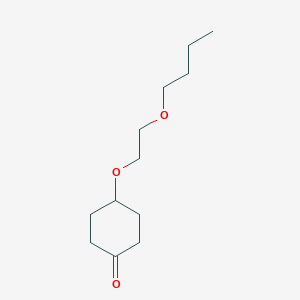
(Z)-3-(1-Benzyl-4-pyridin-3-ylpyrazol-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(1-Benzyl-4-pyridin-3-ylpyrazol-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a pyridine ring, a pyrazole ring, and a cyano group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(1-Benzyl-4-pyridin-3-ylpyrazol-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the benzyl and pyridine groups. The final step involves the formation of the cyano and prop-2-enamide groups under specific reaction conditions, such as the use of strong bases or catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and continuous flow reactors to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-3-(1-Benzyl-4-pyridin-3-ylpyrazol-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The benzyl, pyridine, and pyrazole rings can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-3-(1-Benzyl-4-pyridin-3-ylpyrazol-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its structure suggests it could act as a ligand or inhibitor in various biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor for manufacturing other chemical products. Its versatility makes it valuable in various industrial processes.
Wirkmechanismus
The mechanism of action of (Z)-3-(1-Benzyl-4-pyridin-3-ylpyrazol-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved may vary depending on the specific application, but the compound’s structure allows it to engage in multiple interactions within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (Z)-3-(1-Benzyl-4-pyridin-3-ylpyrazol-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide include other pyrazole derivatives, benzyl-substituted compounds, and cyano-containing molecules. Examples include:
- 3-(1-Benzyl-4-pyridin-3-ylpyrazol-3-yl)-2-cyano-N-methylprop-2-enamide
- 3-(1-Benzyl-4-pyridin-3-ylpyrazol-3-yl)-2-cyano-N-ethylprop-2-enamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features
Eigenschaften
IUPAC Name |
(Z)-3-(1-benzyl-4-pyridin-3-ylpyrazol-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-16(2)25-22(28)19(12-23)11-21-20(18-9-6-10-24-13-18)15-27(26-21)14-17-7-4-3-5-8-17/h3-11,13,15-16H,14H2,1-2H3,(H,25,28)/b19-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPLZKLBGRRTJE-ODLFYWEKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=NN(C=C1C2=CN=CC=C2)CC3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\C1=NN(C=C1C2=CN=CC=C2)CC3=CC=CC=C3)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-(4-methoxyphenyl)butanoate](/img/structure/B2391530.png)
![2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2391532.png)
![ethyl 2-[(2E)-1-methylimidazolidin-2-ylidene]acetate](/img/structure/B2391536.png)
![6-Phenyl-2-[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2391538.png)
![2-{Hydroxy[(pyridin-4-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2391539.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-nitrobenzamide](/img/structure/B2391540.png)

![N-(2-methoxyphenethyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2391543.png)
![(1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2391544.png)

![3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/structure/B2391546.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2391549.png)

